3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Descripción
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-5-4-6-17(11-16)14-27-15-24(33(29,30)19-9-7-18(26)8-10-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZHJYGZOOXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base, such as pyridine.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Sulfonamide and sulfonate derivatives.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations in the quinolin-4-one core. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Position and Electronic Effects: The 3-methylbenzyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-chlorobenzyl group in its analog (). This may influence binding affinity in biological targets . The 4-chlorobenzenesulfonyl group (target) vs.
Methoxy Groups: Both the target compound and ’s analog retain 6,7-dimethoxy substituents, which are critical for π-π stacking interactions in kinase inhibition. However, analogs like 4k and 4l () replace methoxy with amino groups, altering hydrogen-bonding capabilities .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for ’s analog, involving Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, followed by sulfonylation . In contrast, 4k and 4l () use azide-alkyne cycloaddition for aminoquinoline formation.
Research Findings and Methodological Considerations
Structural Characterization :
- Crystallography : While the target compound’s crystal structure is unreported, analogs like 4k () were characterized using SHELX for refinement and ORTEP-3 for graphical representation . These tools ensure precise determination of bond lengths and angles, critical for structure-activity relationship (SAR) studies.
- Spectroscopic Data : IR and NMR spectra (e.g., for 4k in ) confirm functional groups, such as sulfonyl (S=O stretch at ~1350 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) .
Actividad Biológica
The compound 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name: 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
- Molecular Formula: C24H24ClN2O5S
- Molecular Weight: 480.97 g/mol
Biological Activity Overview
Research into the biological activity of this compound indicates several potential applications, particularly in pharmacology. Here are some key areas of focus:
Anticancer Activity
Several studies have indicated that compounds with a quinoline core exhibit anticancer properties. The introduction of sulfonyl and methoxy groups may enhance these effects through various mechanisms:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Studies have shown that similar quinoline derivatives can disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and cell death.
Antimicrobial Properties
The antibacterial and antifungal activities of related quinoline compounds have been documented. The presence of the chlorobenzenesulfonyl group may contribute to enhanced interaction with microbial cell membranes:
- Research Findings: In vitro studies have demonstrated that derivatives with similar structures possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways:
- Case Study: A study on related compounds indicated that they could inhibit topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Disrupts microbial membranes | |
| Enzyme Inhibition | Inhibits topoisomerases |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis Methodology : The compound is synthesized through multi-step organic reactions involving the formation of the quinoline core followed by sulfonylation and alkylation reactions.
- In Vitro Studies : Various assays have been conducted to assess cytotoxicity against different cancer cell lines. Results indicate a dose-dependent response suggesting significant potential as an anticancer agent.
- Mechanistic Insights : Investigations into the mechanism revealed that the compound affects mitochondrial pathways and induces oxidative stress in cells, leading to apoptosis.
Q & A
Q. What are the recommended synthetic pathways for 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?
Answer: Microwave-assisted synthesis using Lewis acid catalysts (e.g., InCl₃) under controlled power (360 W) and short irradiation times (5–10 minutes) is effective for cyclization and yield optimization. Solvent systems like CH₂Cl₂/di-isopropylether enhance crystallinity, while silica gel-supported catalysts reduce purification steps. Yield improvements (e.g., 63% in analogous quinoline derivatives) are achieved by adjusting stoichiometry and avoiding corrosive reagents like orthophosphoric acid .
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
Answer: X-ray crystallography provides definitive confirmation of molecular geometry, including dihedral angles and π-π stacking interactions. Complementary techniques include:
- 1H/13C NMR : To identify substituent positions (e.g., sulfonyl, methoxy groups) and aromatic proton environments.
- IR Spectroscopy : For detecting functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹).
Data should align with reported analogs, such as centroid-to-centroid distances of 3.94 Å for dimeric structures .
Q. How should researchers design initial biological screening assays for this compound?
Answer: Prioritize receptor-binding assays (e.g., GABA receptors for benzodiazepine analogs) using standardized cell lines (HEK-293 or neuronal models). Dose-response curves (0.1–100 µM) with controls (e.g., diazepam) and endpoints like IC₅₀ or EC₅₀ ensure reproducibility. Include cytotoxicity screening (MTT assay) to rule off-target effects .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activities across assays?
Answer: Meta-analyses should account for variables:
- Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), and incubation time.
- Cell Line Variability : Use isogenic lines or primary cells to reduce genetic drift.
- Statistical Adjustments : Multivariate regression to isolate compound-specific effects from noise. Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) clarifies mechanistic discrepancies .
Q. How can computational modeling predict the compound’s environmental fate and degradation pathways?
Answer: Use QSAR models to estimate physicochemical properties (logP, pKa) and predict hydrolysis/photolysis rates. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter or aqueous hydroxyl radicals. Validate with HPLC-MS/MS to track degradation byproducts in simulated environmental matrices (pH 4–9, UV exposure) .
Q. What experimental designs assess long-term ecological risks of this compound?
Answer: Follow Project INCHEMBIOL frameworks:
- Tier 1 : Acute toxicity tests (Daphnia magna, algae) at 48–96 hours.
- Tier 2 : Chronic exposure studies (28 days) evaluating biomarker responses (e.g., CYP450 induction in fish).
- Tier 3 : Mesocosm studies to measure bioaccumulation factors (BCF) and trophic transfer in simulated ecosystems. Pair with OECD guidelines for reproducibility .
Q. How can researchers elucidate the compound’s mechanism of action in neurological systems?
Answer: Combine patch-clamp electrophysiology (for ion channel modulation) with calcium imaging in neuronal cultures. CRISPR-Cas9 knockouts of suspected targets (e.g., NMDA receptors) clarify specificity. Molecular docking (AutoDock Vina) predicts binding poses, validated via X-ray co-crystallography if feasible .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Answer: Use non-linear regression (Hill equation) with bootstrapping (1000 iterations) to calculate 95% confidence intervals for EC₅₀ values. Outlier detection (Grubbs’ test) and normalization (e.g., Z-scores) reduce technical noise. For multi-experiment datasets, mixed-effects models account for batch variability .
Q. How should crystallographic data be interpreted to confirm molecular packing interactions?
Answer: Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., H-bonding, π-π stacking). Mercury CSD software visualizes dimeric arrangements and calculates centroid distances. Compare with Cambridge Structural Database entries (e.g., CCDC codes for analogous quinolines) .
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